5-(N-Boc-amino)pentanophenone
Overview
Description
5-(N-Boc-amino)pentanophenone is a chemical compound with the molecular formula C16H23NO3. It is a derivative of pentanophenone, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Boc-amino)pentanophenone typically involves the protection of the amino group of pentanophenone with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of heterogeneous catalysts like Amberlyst-15 in ethanol can enhance the efficiency and selectivity of the reaction. The catalyst can be easily separated and reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(N-Boc-amino)pentanophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted derivatives of pentanophenone.
Deprotection Reactions: The major product is the free amine derivative of pentanophenone.
Scientific Research Applications
5-(N-Boc-amino)pentanophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 5-(N-Boc-amino)pentanophenone primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(N-Cbz-amino)pentanophenone: Similar to 5-(N-Boc-amino)pentanophenone but with a benzyl carbamate (Cbz) protecting group.
5-(N-Fmoc-amino)pentanophenone: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
5-(N-Alloc-amino)pentanophenone: Features an allyloxycarbonyl (Alloc) protecting group
Uniqueness
This compound is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under mild acidic conditions, making it highly versatile in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(5-oxo-5-phenylpentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-12-8-7-11-14(18)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVCMJMJKSDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558199 | |
Record name | tert-Butyl (5-oxo-5-phenylpentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116437-42-4 | |
Record name | 1,1-Dimethylethyl N-(5-oxo-5-phenylpentyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116437-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (5-oxo-5-phenylpentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116437-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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